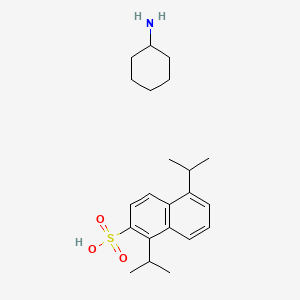
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid is a complex organic compound that combines the structural features of cyclohexanamine and naphthalene-2-sulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene with sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to further reactions to introduce the cyclohexanamine and di(propan-2-yl) groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps such as crystallization or distillation. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonic acid group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene.
Cyclohexanamine derivatives: Compounds with similar amine groups but different substituents.
Uniqueness
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid is unique due to its combination of cyclohexanamine and naphthalene-2-sulfonic acid moieties
Propriétés
Numéro CAS |
132373-76-3 |
|---|---|
Formule moléculaire |
C22H33NO3S |
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H20O3S.C6H13N/c1-10(2)12-6-5-7-14-13(12)8-9-15(20(17,18)19)16(14)11(3)4;7-6-4-2-1-3-5-6/h5-11H,1-4H3,(H,17,18,19);6H,1-5,7H2 |
Clé InChI |
AATLVPRNEHPVRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C1C=CC(=C2C(C)C)S(=O)(=O)O.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


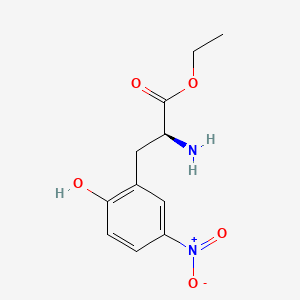

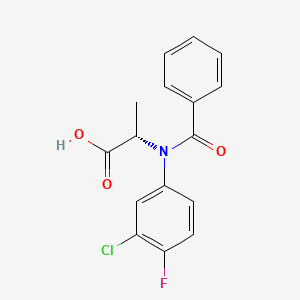
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
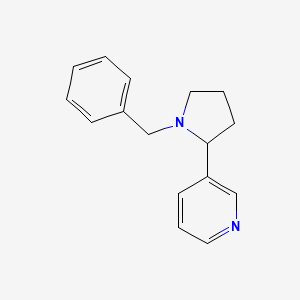
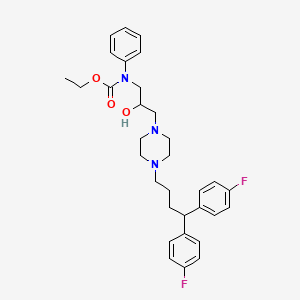

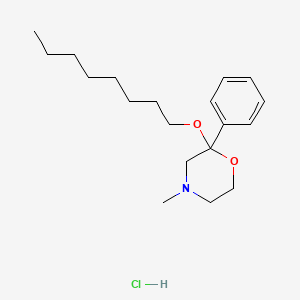

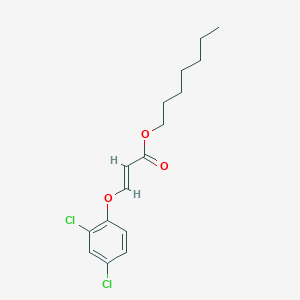

![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
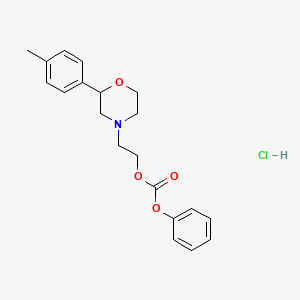
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
